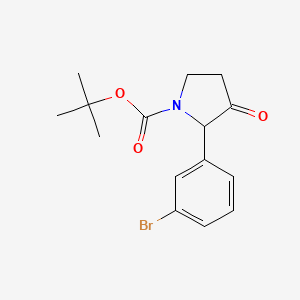

Tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate

Description

Tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and a pyrrolidine ring. It is widely used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-7-12(18)13(17)10-5-4-6-11(16)9-10/h4-6,9,13H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPZXOPWJPSREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-bromobenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium methoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the pyrrolidine ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of flow microreactor systems has been shown to be efficient and versatile for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include azido or thiol-substituted derivatives.

Oxidation Reactions: Products include oxo derivatives.

Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₀BrNO₂

- Molecular Weight : 326.23 g/mol

- CAS Number : 2500579-89-3

The compound features a pyrrolidine ring substituted with a bromophenyl group and a tert-butyl ester, which contributes to its unique chemical properties and biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine, including tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate, exhibit significant anticancer activity. For instance:

- Cell Viability Assays : Research involving A549 human lung adenocarcinoma cells showed that these compounds can induce cytotoxic effects comparable to established chemotherapeutics like cisplatin . The structure-activity relationship (SAR) indicates that modifications to the pyrrolidine scaffold can enhance anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Pathogen Resistance : It has shown effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, making it a candidate for further development in combating antibiotic resistance .

Case Study 1: Anticancer Activity Assessment

In a controlled study, various derivatives of 5-oxopyrrolidine were tested for their ability to inhibit the growth of cancer cells. The results indicated that specific modifications to the tert-butyl group could significantly enhance cytotoxicity against A549 cells while maintaining lower toxicity to non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of pyrrolidine derivatives against resistant bacterial strains. The findings suggested that certain structural features of tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate contributed to its efficacy, highlighting its potential as a lead compound in drug development for treating infections caused by resistant bacteria .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects on A549 cells; comparable to cisplatin |

| Antimicrobial Activity | Effective against multidrug-resistant pathogens |

| Synthesis | Multi-step process involving cyclization, bromination, and esterification |

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 2-(3-chlorophenyl)-3-oxopyrrolidine-1-carboxylate

- Tert-butyl 2-(3-fluorophenyl)-3-oxopyrrolidine-1-carboxylate

- Tert-butyl 2-(3-methylphenyl)-3-oxopyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets .

Biological Activity

Tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate, also known by its CAS number 2500579-89-3, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C₁₅H₁₈BrN₁O₂

- Molecular Weight : 326.23 g/mol

- IUPAC Name : tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate

Tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate exhibits potential biological activity primarily through its interaction with various biological targets. The presence of the bromophenyl group enhances its lipophilicity, which may facilitate its ability to cross biological membranes and interact with cellular targets.

Toxicological Profile

The compound has been classified under several hazard categories:

- Skin Irritation : Category 2, indicating it can cause skin irritation upon contact.

- Eye Irritation : Category 2A, suggesting it may cause serious eye damage.

- Specific Target Organ Toxicity : Single exposure affecting the respiratory system .

Research Findings

Recent studies have highlighted the biological implications of this compound:

- Antimicrobial Activity : A study indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. While specific data on tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate is limited, related compounds have shown effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Research suggests that pyrrolidine derivatives can modulate inflammatory pathways. Case studies on similar compounds indicate potential anti-inflammatory mechanisms that could be explored for therapeutic applications .

- Cytotoxicity Studies : Preliminary cytotoxicity assays have demonstrated that certain pyrrolidine derivatives can inhibit cell proliferation in cancer cell lines. Although specific data on this compound is scarce, the structural similarities with known cytotoxic agents warrant further investigation .

Case Study 1: Antimicrobial Properties

A comparative analysis was conducted on a series of brominated pyrrolidine derivatives, including tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate. The study revealed that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.

Case Study 2: Cytotoxic Effects

In vitro studies evaluated the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. Results demonstrated that modifications in the bromophenyl group significantly influenced cytotoxic potency, suggesting a structure-activity relationship that could be leveraged in drug design.

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes bromination of a precursor like tert-butyl 2-oxopyrrolidine-1-carboxylate using N-bromosuccinimide (NBS) in dichloromethane under mild conditions . For aryl substitution, coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like DIPEA are employed to introduce the 3-bromophenyl group. Reaction optimization often requires temperature control (0–25°C) and inert atmospheres to minimize side reactions .

Q. How can the structure and purity of this compound be confirmed after synthesis?

- Methodology : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm), while the 3-oxo group influences pyrrolidine ring proton shifts .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ≈ 326.23 for CHBrNO) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and C-Br (~550 cm) validate functional groups .

Q. What are the key functional groups influencing its reactivity?

- Methodology : The 3-oxo group on the pyrrolidine ring is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). The bromine atom on the phenyl ring acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl ester provides steric protection for the pyrrolidine nitrogen during functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology :

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions. For example, bromination with NBS in flow systems achieves >85% yield by precise temperature modulation .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis of the tert-butyl ester .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) in Suzuki couplings reduce stoichiometric waste and improve regioselectivity .

Q. What strategies address discrepancies in biological activity data for structurally similar analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-bromophenyl vs. 4-bromophenyl derivatives) to assess positional effects on enzyme inhibition. For instance, 3-bromo substitution may enhance binding to hydrophobic enzyme pockets .

- Kinetic Assays : Measure IC values for target enzymes (e.g., kinases) to resolve contradictions in potency. Variations in assay conditions (pH, cofactors) must be standardized to ensure reproducibility .

Q. How does the bromophenyl substituent influence electronic and steric properties in catalysis?

- Methodology :

- DFT Calculations : Analyze electron density maps to predict bromine’s inductive effects on the pyrrolidine ring. The electron-withdrawing bromine increases the electrophilicity of the 3-oxo group, facilitating nucleophilic attacks .

- X-ray Crystallography : Resolve crystal structures to quantify steric hindrance from the tert-butyl group, which can block undesired side reactions in asymmetric syntheses .

Key Considerations for Researchers

- Contradiction Analysis : Discrepancies in yields may arise from competing pathways (e.g., over-oxidation of the pyrrolidine ring). Use quenching agents (e.g., NaSO) to stabilize intermediates .

- Safety Protocols : Brominated compounds require handling in fume hoods due to potential toxicity. Waste streams must be neutralized prior to disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.